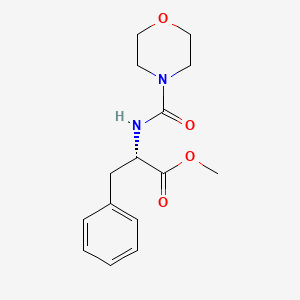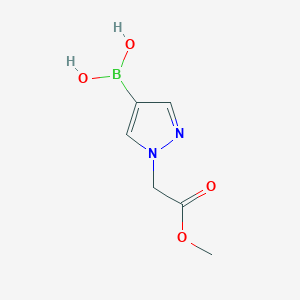
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal
Vue d'ensemble
Description
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a chemical compound that features a brominated pyrazole ring attached to a cyclopentylpropanal moiety
Mécanisme D'action
Target of Action
It is known that 4-bromopyrazole, a component of the compound, can act as an inhibitor of liver alcohol dehydrogenase .
Mode of Action
Compounds containing 4-bromopyrazole have been used in the preparation of various pharmaceutical and biologically active compounds .
Biochemical Pathways
It is known that 4-bromopyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds .
Pharmacokinetics
It is known that 4-bromopyrazole is slightly soluble in water , which may impact its bioavailability.
Result of Action
It is known that 4-bromopyrazole can act as an inhibitor of liver alcohol dehydrogenase , which may suggest potential effects on alcohol metabolism.
Analyse Biochimique
Biochemical Properties
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound is known to interact with liver alcohol dehydrogenase, acting as an inhibitor . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal substrate. Additionally, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal may interact with other biomolecules involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling proteins, leading to altered cellular responses. In terms of gene expression, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can upregulate or downregulate specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their function. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The inhibition of liver alcohol dehydrogenase by ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact.
Metabolic Pathways
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . By modulating these pathways, ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can alter the overall metabolic state of cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Attachment of the pyrazole ring to the cyclopentylpropanal: This step involves the reaction of 4-bromo-1H-pyrazole with a cyclopentylpropanal derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group in the cyclopentylpropanal moiety can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the inhibition of specific enzymes, such as liver alcohol dehydrogenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the cyclopentylpropanal moiety.
3-cyclopentylpropanal: Lacks the pyrazole ring and bromine atom, making it less versatile in terms of chemical reactivity.
Uniqueness
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal is unique due to the combination of a brominated pyrazole ring and a cyclopentylpropanal moiety, which provides a versatile platform for further chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-13-14(8-10)11(5-6-15)9-3-1-2-4-9/h6-9,11H,1-5H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSYUGWULRFWHZ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC=O)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC=O)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)

![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)






![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)
![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)

